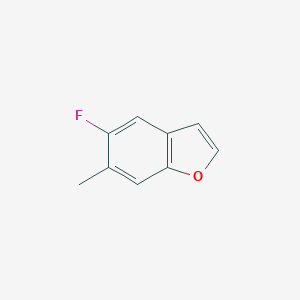

![molecular formula C7H6BrN3 B180037 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-03-9](/img/structure/B180037.png)

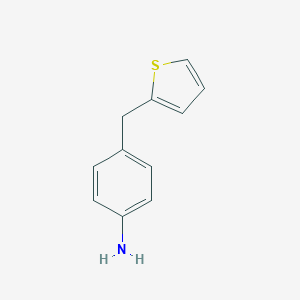

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . These methods are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches to these derivatives have been reported extensively from 2017 to 2021 .

Molecular Structure Analysis

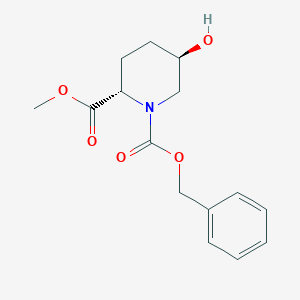

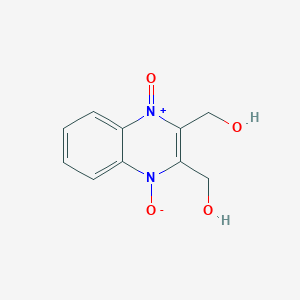

The molecular structure of “3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” is represented by the linear formula C7H6BrN3 .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific derivative and reaction conditions . The reactions are systematized according to the method to assemble the pyrazolopyridine system .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” include a molecular weight of 212.05 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its structure is pivotal in constructing pharmacophores due to its similarity to purine bases .

Development of Anticancer Agents

Researchers have explored the use of this compound in the design and synthesis of novel anticancer agents. Its incorporation into drug molecules can potentially enhance their efficacy against various cancer cell lines .

Biological Activity Profiling

The compound’s diverse substitution pattern allows for the creation of a library of derivatives, which can be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .

Medicinal Chemistry

In medicinal chemistry, 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is used to develop new drugs with potential therapeutic applications. Its structural features are beneficial in targeting specific biological pathways .

Chemical Biology Studies

This compound is also used in chemical biology to study protein interactions and signaling pathways. It can act as a probe to understand the molecular mechanisms of diseases .

Material Science

Beyond biomedical applications, this compound can contribute to material science by being part of organic semiconductors or as a building block for organic light-emitting diodes (OLEDs) .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be synthesized to develop new pesticides or herbicides, offering a novel approach to pest and weed management .

Analytical Chemistry

Finally, in analytical chemistry, it can be used as a reagent or a standard in chromatographic methods to identify or quantify biological molecules .

Zukünftige Richtungen

The future directions in the study of pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine”, involve further exploration of their potential as TRK inhibitors . This includes the development of more potent and selective inhibitors, as well as the investigation of their potential applications in the treatment of various cancers .

Eigenschaften

IUPAC Name |

3-bromo-1-methylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDWIHGOGVWCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299004 |

Source

|

| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

116855-03-9 |

Source

|

| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.